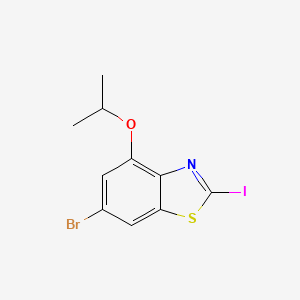

6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole is a chemical compound with the molecular formula C10H9BrINOS It is a benzothiazole derivative, characterized by the presence of bromine, iodine, and an isopropoxy group attached to the benzothiazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzothiazole precursor, followed by the introduction of the isopropoxy group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and efficiency while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures the consistency and reliability of the final product.

化学反応の分析

Structural Features and Reactivity

The compound’s molecular formula is C₁₀H₈BrINO₂S , with a molecular weight of 353.07 g/mol . Key structural characteristics influencing its reactivity include:

-

Bromine at position 6 (electron-withdrawing group, activates the ring for nucleophilic substitution).

-

Iodine at position 2 (leaving group in cross-coupling reactions).

-

Isopropoxy group at position 4 (electron-donating group, directs electrophilic substitution).

| Position | Substituent | Role in Reactivity |

|---|---|---|

| 2 | Iodine (I) | Participates in coupling reactions |

| 4 | Isopropoxy (O-iPr) | Directs regioselectivity |

| 6 | Bromine (Br) | Undergoes nucleophilic substitution |

Suzuki-Miyaura Cross-Coupling

The iodine substituent at position 2 undergoes palladium-catalyzed coupling with boronic acids to form biaryl structures. Typical conditions include:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).

-

Base : K₂CO₃ or Na₂CO₃.

-

Solvent : DMF or THF at 80–100°C.

Example :

C10H8BrINO2S+ArB(OH)2Pd catalystC10H8BrN(Ar)O2S+HI

Applications: Synthesis of π-conjugated systems for optoelectronic materials .

Nucleophilic Aromatic Substitution (SNAr)

The bromine at position 6 is displaced by nucleophiles under mild conditions due to electron-deficient benzothiazole ring activation.

Conditions :

-

Nucleophiles : Amines, alkoxides, thiols.

-

Solvent : DMF or DMSO.

-

Temperature : 60–80°C.

Example :

C10H8BrINO2S+NH2R→C10H8IN(R)O2S+HBr

Applications: Functionalization for drug candidates (e.g., kinase inhibitors) .

Buchwald-Hartwig Amination

The bromine at position 6 reacts with amines via Pd-catalyzed amination to form C–N bonds.

Conditions :

Example :

C10H8BrINO2S+H2N(Ar)PdC10H8IN(Ar)O2S+HBr

Applications: Synthesis of bioactive benzothiazoles with anti-inflammatory properties .

Mechanistic Insights

-

Electrophilic Aromatic Substitution (EAS) : The isopropoxy group directs incoming electrophiles to positions 5 and 7 of the benzothiazole ring.

-

Oxidative Addition : Iodine at position 2 facilitates oxidative addition with Pd(0) catalysts in coupling reactions, enhancing reaction rates compared to chloro/bromo analogs .

-

Steric Effects : The isopropoxy group at position 4 hinders substitution at adjacent positions, favoring reactivity at positions 2 and 6 .

Stability and Handling

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including 6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole, in anticancer therapies. These compounds have shown promising activity against various cancer cell lines by modulating pathways involved in cell proliferation and apoptosis.

A notable study demonstrated that derivatives of benzothiazole exhibit selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism involves the inhibition of specific kinases that are overexpressed in tumor cells, leading to reduced cell viability and increased apoptosis rates .

1.2 PPAR Modulation

Another significant application is in the modulation of Peroxisome Proliferator-Activated Receptors (PPARs), which play critical roles in metabolic regulation and inflammation. Compounds similar to this compound have been synthesized and evaluated for their ability to activate PPARγ and PPARα. These receptors are targets for drugs used in the treatment of diabetes and metabolic syndrome .

In vitro studies indicated that certain derivatives can enhance PPAR transactivation, suggesting their potential as therapeutic agents for metabolic disorders .

Environmental Applications

2.1 Detection of Contaminants

Benzothiazole derivatives have been explored for their utility in environmental monitoring, particularly for detecting pollutants such as heavy metals and organic contaminants. The chemical structure allows for the development of sensitive sensors that can selectively bind to target pollutants, facilitating their detection in various matrices .

2.2 Bioremediation

Research has also indicated that benzothiazole compounds can be utilized in bioremediation processes to degrade environmental pollutants. The compounds can act as substrates for microbial metabolism, leading to the breakdown of harmful substances into less toxic forms .

Material Science Applications

3.1 Polymer Development

In material science, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified counterparts .

3.2 Photonic Devices

The compound's unique electronic properties make it suitable for applications in photonic devices. Research has shown that incorporating benzothiazole derivatives into organic light-emitting diodes (OLEDs) can improve device efficiency and stability .

Data Table: Summary of Applications

作用機序

The mechanism of action of 6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical events. In chemical reactions, its reactivity is influenced by the electronic and steric properties of the substituents on the benzothiazole ring.

類似化合物との比較

Similar Compounds

6-Bromo-2-iodo-1,3-benzothiazole: Lacks the isopropoxy group, which may affect its reactivity and applications.

4-Isopropoxy-1,3-benzothiazole: Lacks the bromine and iodine atoms, leading to different chemical properties.

2-Iodo-4-propan-2-yloxy-1,3-benzothiazole: Similar structure but with different halogenation patterns.

Uniqueness

6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole is unique due to the combination of bromine, iodine, and an isopropoxy group on the benzothiazole ring. This unique structure imparts specific chemical properties that make it valuable for various applications in research and industry.

生物活性

6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole is a synthetic compound belonging to the benzothiazole family, characterized by its unique halogenated structure and an isopropoxy group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, supported by data tables and relevant case studies.

The molecular formula of this compound is C10H9BrINOS. The compound features a benzothiazole core with a bromine atom at position 6, an iodine atom at position 2, and an isopropoxy group at position 4.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may inhibit specific enzymes or receptors involved in cellular processes, leading to altered cell signaling pathways. The presence of both bromine and iodine atoms enhances its reactivity, potentially increasing its effectiveness against microbial and cancerous cells.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | Xanthomonas oryzae | 47.6 mg/L |

| Compound 2 | Xanthomonas citri | 36.8 mg/L |

| Compound 3 | Escherichia coli | 50 mg/L |

These compounds often exert their effects by disrupting bacterial metabolic processes or damaging cellular structures .

Anticancer Activity

In vitro studies have suggested that benzothiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to:

- Inhibit cell proliferation in various cancer cell lines.

- Induce cell cycle arrest.

A notable study demonstrated that a related benzothiazole compound achieved a cell viability reduction of 70% in breast cancer cells at a concentration of 25 µM .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of benzothiazole derivatives against Xanthomonas oryzae revealed that the introduction of halogen groups significantly enhanced antimicrobial activity. The study reported an inhibition rate of 52.4% at a concentration of 100 mg/L , indicating the potential use of these compounds in agricultural applications .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of benzothiazole derivatives demonstrated that treatment with these compounds led to increased apoptosis markers in human cancer cell lines. The study highlighted that structural modifications could enhance cytotoxicity, suggesting a promising avenue for drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-Bromo-2-iodo-1,3-benzothiazole | Lacks isopropoxy group | Moderate antibacterial |

| 4-Isopropoxy-1,3-benzothiazole | Lacks halogens | Low anticancer activity |

| 2-Iodo-4-propan-2-yloxy-1,3-benzothiazole | Different halogen pattern | Variable activity |

The unique combination of halogens and the isopropoxy group in this compound contributes to its enhanced biological activities compared to similar compounds .

特性

IUPAC Name |

6-bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrINOS/c1-5(2)14-7-3-6(11)4-8-9(7)13-10(12)15-8/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKPOAFPQFYZQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C2C(=CC(=C1)Br)SC(=N2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrINOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。